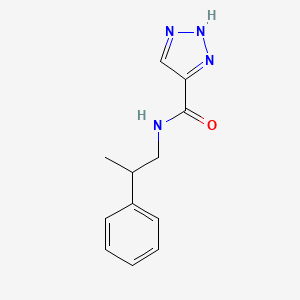
N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound. Its structure would likely include a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom), and a phenylpropyl group (a six-carbon aromatic ring attached to a three-carbon chain) .
Molecular Structure Analysis
The molecular structure analysis would depend on the exact arrangement of the atoms and bonds in the molecule. Tools like NMR spectroscopy, X-ray crystallography, or computational chemistry might be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on the functional groups present in the molecule. The triazole ring, for example, might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, similar compounds have certain density, boiling point, vapor pressure, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Antidiabetic Potential
One significant application lies in the synthesis of 1,2,4-triazole derivatives, which have shown versatile biological activities. For instance, 3-C-glucopyranosyl-5-substituted-1,2,4-triazoles are efficient inhibitors of glycogen phosphorylase, suggesting potential antidiabetic applications. These compounds were synthesized through oxidative ring closures of N1-alkylidene carboxamidrazones, demonstrating the chemical's utility in creating compounds with significant biological relevance (Szőcs et al., 2015).
Catalysis in Organic Synthesis
In the realm of organic synthesis, the compound plays a role in facilitating the synthesis of oxazoles, showcasing its utility in catalyzing intramolecular cyclization processes. This capacity for catalyzing reactions underscores its importance in the synthesis of complex organic molecules with potential pharmaceutical applications (Kumar et al., 2012).
Antiproliferative Activity
Research into substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides has highlighted the antiproliferative activity of certain derivatives, suggesting the potential for cancer treatment applications. The detailed synthesis and evaluation against various cancer cell lines provide a foundation for further exploration of these compounds in oncological research (Maggio et al., 2011).
PARP Inhibition for Cancer Therapy
The discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) as a novel poly(ADP-ribose)polymerase (PARP) inhibitor showcases the compound's potential in treating BRCA-1 and -2 mutant tumors. This research exemplifies the compound's role in the development of targeted cancer therapies, with MK-4827 advancing to clinical trials (Jones et al., 2009).
Antitumor and Antimicrobial Activities
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrates remarkable antiavian influenza virus activity. This research expands the potential applications of the compound to include antiviral and antimicrobial domains, offering a promising avenue for the development of new treatments against infectious diseases (Hebishy et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-phenylpropyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(10-5-3-2-4-6-10)7-13-12(17)11-8-14-16-15-11/h2-6,8-9H,7H2,1H3,(H,13,17)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMUQDDTXCTFMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NNN=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
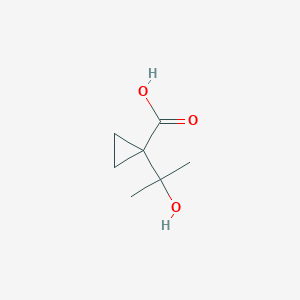
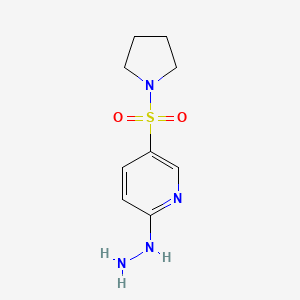
![1-(4-chlorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2372650.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372655.png)
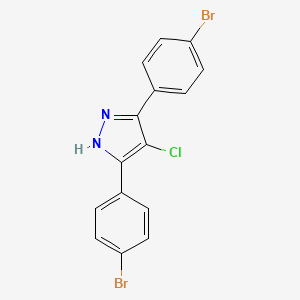
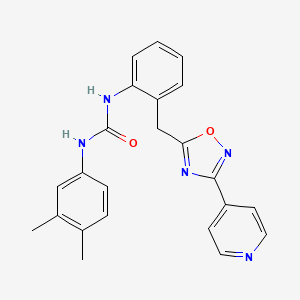
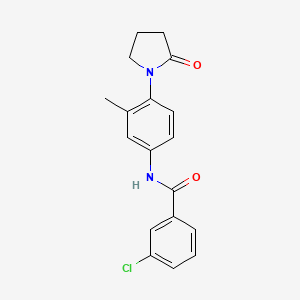

![4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride](/img/structure/B2372662.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2372665.png)

![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)
![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)
